N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic small molecule featuring a hybrid pharmacophore design. Its structure comprises:
- Indole moiety: A bicyclic aromatic system (1H-indol-3-yl) linked via an ethyl chain to the acetamide backbone. Indole derivatives are widely studied for their biological activities, including interactions with serotonin receptors and kinase inhibition .
- Tetrazole-substituted phenyl group: The phenyl ring at the acetamide’s α-position is substituted with a 1H-tetrazole group. Tetrazole is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
- Acetamide linker: Bridges the indole-ethyl and tetrazole-phenyl groups, providing conformational flexibility for target engagement.
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N6O/c26-19(11-14-5-7-16(8-6-14)25-13-22-23-24-25)20-10-9-15-12-21-18-4-2-1-3-17(15)18/h1-8,12-13,21H,9-11H2,(H,20,26) |
InChI Key |
BZFZEGUAOAHRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the coupling of an indole derivative with a tetrazole-containing compound. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the two components . The reaction conditions often include:
Reactants: Indole derivative, tetrazole-containing compound
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM) or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group (if present) on the tetrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted tetrazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the tetrazole ring can enhance the compound’s binding affinity and stability. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Indole Derivatives Without Tetrazole
- N-[2-(1H-Indol-3-yl)ethyl]acetamide (138) : Simplest analogue; indole’s ethyl-acetamide backbone is conserved. Its lack of tetrazole may reduce hydrogen-bonding capacity but retains indole-mediated interactions (e.g., with serotonin receptors) .
- Compound 1 () : Incorporates a hydroxy-oxo-dihydroindole group, which eliminates cytotoxicity in cancer cells. This highlights how indole ring modifications (e.g., saturation/oxidation) can attenuate bioactivity .
Tetrazole-Containing Analogues
- N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide : Shares the tetrazole-phenyl-acetamide motif but lacks the indole moiety. The tetrazole’s electron-withdrawing nature may enhance binding to polar targets (e.g., kinases) compared to halogenated aryl groups (e.g., 9b’s 4-fluorophenyl in ) .
- Compound 9a (): Features a triazole-thiazole system instead of tetrazole.
Hybrid Indole-Tetrazole Derivatives
- Belonosudil (): A clinical ROCK inhibitor with indazole and quinazoline groups.
- Compound D470-2402 (): Integrates indole-ethyl-acetamide with a sulfonyl-tetrahydrothiophene-tetrazole system.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest due to its potential therapeutic applications. The combination of indole and tetrazole moieties in its structure suggests promising biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research has shown that compounds containing indole and tetrazole groups exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.
Anticancer Activity
Numerous studies indicate that indole derivatives can inhibit tumor growth. For instance, a study demonstrated that related indole compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that modifications in the indole ring significantly influence activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | <10 |
| Related Indole Compound | MCF7 (Breast) | 5.5 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through interactions with Bcl-2 family proteins, which are critical regulators of apoptosis .
Antibacterial Activity
Tetrazole-containing compounds have been reported to exhibit antibacterial properties. In a comparative study, this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using a xenograft model. The treatment resulted in a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis within tumor tissues.
Case Study 2: Antibacterial Properties
In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. Results showed that it maintained efficacy against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
